Cas no 25986-23-6 (1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-,copper(2+) salt (2:1), (1R,4aR,4bR,10aR)-)

1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-,copper(2+) salt (2:1), (1R,4aR,4bR,10aR)- structure
25986-23-6 structure
Product Name:1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-,copper(2+) salt (2:1), (1R,4aR,4bR,10aR)-
CAS-nummer:25986-23-6
MF:C40H58CuO4
MW:666.432134151459
CID:276502
PubChem ID:67383967
Update Time:2025-04-19

1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-,copper(2+) salt (2:1), (1R,4aR,4bR,10aR)- Chemische en fysische eigenschappen

Naam en identificatie

    • 1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-,copper(2+) salt (2:1), (1R,4aR,4bR,10aR)-
    • 1-Phenanthrenecarboxylicacid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-,copper(2+) salt (2:1), (1R,
    • copper,1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate
    • Caswell No. 228
    • Copper bis(1R-(1alpha,4aalpha,4bbeta,10abeta))-1,2,3,4,4a,5,6,10,10a-decahydro-7-isopropyl-1,4a-dimethylphenanthren-1-carboxylate
    • copper(2+) diabieta-7,13-dien-18-oate
    • EPA Pesticide Chemical Code 023301
    • 1-PHENANTHRENECARBOXYLIC ACID, 1,2,3,4,4A,4B,5,6,10,10A-DECAHYDRO-1,4A-DIMETHYL-7-(1-METHYLETHYL)-, COPPER(2+) SALT (2:1), (1R,4AR,4BR,10AR)-
    • Cupric abietate
    • DTXSID10948888
    • COPPER(II) ABIETATE
    • 25986-23-6
    • COPPER ABIETATE
    • SCHEMBL2373053
    • ABIETIC ACID, COPPER(2+) SALT
    • EINECS 247-393-7
    • UNII-7D2Y8X4687
    • 7D2Y8X4687
    • PODOCARPA-7,13-DIEN-15-OIC ACID, 13-ISOPROPYL-, COPPER(2+) SALT
    • Inchi: 1S/2C20H30O2.Cu/c2*1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22;/h2*7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22);/q;;+2/p-2/t2*16-,17+,19+,20+;/m00./s1
    • InChI-sleutel: BCYMZMFCJMHEBD-JHZYRPMRSA-L
    • LACHT: [Cu+2].[O-]C([C@]1(C)CCC[C@]2(C)[C@H]3CCC(C(C)C)=CC3=CC[C@H]21)=O.[O-]C([C@]1(C)CCC[C@]2(C)[C@H]3CCC(C(C)C)=CC3=CC[C@H]21)=O

Berekende eigenschappen

  • Exacte massa: 665.363111
  • Monoisotopische massa: 665.363111
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 2
  • Complexiteit: 536
  • Aantal covalent gebonden eenheden: 3
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 8
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 80.3

Experimentele eigenschappen

  • Kookpunt: 439.5°Cat760mmHg
  • Vlampunt: 208.1°C
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
上海帛亦医药科技有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Yaoyuan R&D Center Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Handan Zechi Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk